

Spectroscopic and Synthetic Profile of 4-Bromo-N,N-diisopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-N,N-diisopropylbenzamide
Cat. No.:	B1333844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for **4-Bromo-N,N-diisopropylbenzamide**. Due to the limited availability of published experimental spectra for this specific compound, the spectroscopic data presented herein is based on established principles of organic spectroscopy and data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity

Property	Value
Chemical Name	4-Bromo-N,N-diisopropylbenzamide
IUPAC Name	4-bromo-N,N-di(propan-2-yl)benzamide[1]
Molecular Formula	C ₁₃ H ₁₈ BrNO[1]
Molecular Weight	284.19 g/mol [1]
CAS Number	79606-46-5[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-N,N-diisopropylbenzamide**. These predictions are derived from spectral data of analogous compounds and well-established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.6	Doublet	2H	Aromatic protons ortho to Bromine
~ 7.3	Doublet	2H	Aromatic protons ortho to Carbonyl
~ 3.5 - 4.0	Septet	2H	CH of isopropyl groups
~ 1.3	Doublet	12H	CH ₃ of isopropyl groups

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~ 170	C=O (Amide carbonyl)
~ 138	Aromatic C-Br
~ 132	Aromatic C-H
~ 129	Aromatic C-H
~ 125	Aromatic C-C=O
~ 49	CH of isopropyl groups
~ 21	CH ₃ of isopropyl groups

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2970	Strong	C-H stretch (aliphatic)
~ 1630	Strong	C=O stretch (amide)
~ 1590	Medium	C=C stretch (aromatic)
~ 1380	Medium	C-H bend (isopropyl)
~ 1070	Strong	C-N stretch
~ 830	Strong	C-H bend (para-substituted aromatic)
~ 550	Medium	C-Br stretch

Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Abundance	Assignment
283/285	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
183/185	High	[Br-C ₆ H ₄ -CO] ⁺ (Fragment from cleavage of C-N bond)
100	Medium	[(CH ₃) ₂ CH-N-CH(CH ₃) ₂] ⁺ (Fragment from cleavage of C-N bond)
72	Medium	[(CH ₃) ₂ CH-N=CH ₂] ⁺
43	High	[(CH ₃) ₂ CH] ⁺

Experimental Protocols

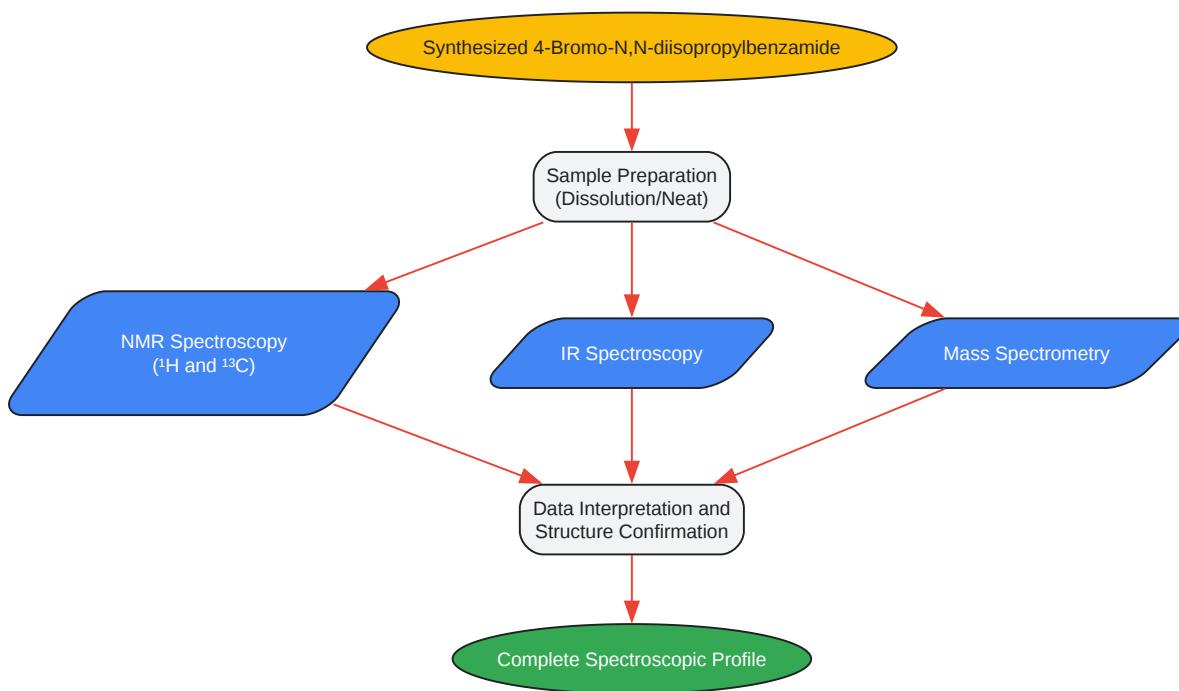
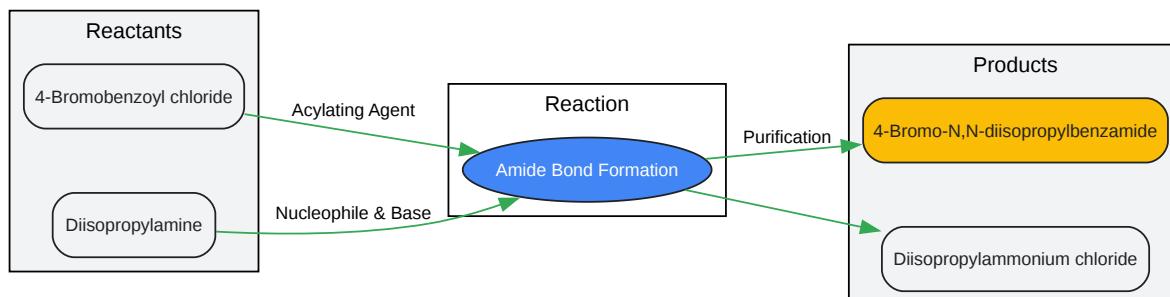
The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for **4-Bromo-N,N-diisopropylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Bromo-N,N-diisopropylbenzamide** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-Bromo-N,N-diisopropylbenzamide** directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.



- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-Bromo-N,N-diisopropylbenzamide** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - For ESI, the protonated molecule $[\text{M}+\text{H}]^+$ will likely be observed. For EI, the molecular ion $[\text{M}]^+$ and characteristic fragment ions will be detected.

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate a common synthetic route to **4-Bromo-N,N-diisopropylbenzamide** and a general workflow for its spectroscopic characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-N,N-diisopropylbenzamide | C13H18BrNO | CID 3616988 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Bromo-N,N-diisopropylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333844#spectroscopic-data-of-4-bromo-n-n-diisopropylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com